![molecular formula C7H8N2O3 B1281694 (4-Amino-3-nitrophenyl)methanol CAS No. 63189-97-9](/img/structure/B1281694.png)
(4-Amino-3-nitrophenyl)methanol
Overview
Description
“(4-Amino-3-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H8N2O3 . It is related to 4-Amino-3-nitrophenol, which has been used in the synthesis of benzimidazole-based Factor Xa inhibitors and 4-(4-amino-3-nitrophenoxy)phthalonitrile .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, 4-Nitrophenyl cyclopropylcarbamate was prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . Furthermore, lenvatinib, an anticancer drug, was synthesized by reacting 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate .
Molecular Structure Analysis
The molecular structure of “(4-Amino-3-nitrophenyl)methanol” can be represented by the InChI code: 1S/C7H8N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4,8H2 .
Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
Scientific Research Applications
Development of Nanoparticles
The reduction of 4-nitrophenol to 4-aminophenol is a model reaction to assess the catalytic activity of metallic nanoparticles . (4-Amino-3-nitrophenyl)methanol could be used in similar reactions to study and develop new nanoparticles with potential applications in industrial water treatment and as catalysts in various chemical processes.
Mechanism of Action
While the specific mechanism of action for “(4-Amino-3-nitrophenyl)methanol” is not mentioned in the retrieved papers, related compounds such as methamphetamine (METH) enhance dopamine concentration in the cytosol and synaptic cleft significantly by impairing vesicle monoamine transporter 2 (VMAT2) function and promoting dopamine release .
Safety and Hazards
Future Directions
The future directions in the research of “(4-Amino-3-nitrophenyl)methanol” and related compounds could involve exploring their potential applications in various fields such as proteomics research , and further investigating the effects of solvent properties on reaction kinetics for optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NP reduction .
properties
IUPAC Name |
(4-amino-3-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROYHPRNGLSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512593 | |
Record name | (4-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-nitrophenyl)methanol | |
CAS RN |
63189-97-9 | |
Record name | (4-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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